Cas no 83947-59-5 (4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane structure
83947-59-5 structure
Product Name:4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane
Numero CAS:83947-59-5
MF:C9H17BO2
MW:168.041083097458
MDL:MFCD18910701
CID:1061218
Update Time:2025-04-20

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • cis-1-Propenylboronic Acid Pinacol Ester
    • (Z)-4,4,5,5-tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(1Z)-1-propen-1-yl]-1,3,2-dioxaborolane
    • cis-1-Propenylboroni
    • 4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane
    • MDL: MFCD18910701
    • Inchi: 1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6-
    • Chiave InChI: COPMASWDWLENMV-SREVYHEPSA-N
    • Sorrisi: O1B(/C=C\C)OC(C)(C)C1(C)C

Proprietà sperimentali

  • Densità: 0.89±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 157.2±23.0 ºC (760 Torr),
  • Punto di infiammabilità: 48.9±22.6 ºC,

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Informazioni sulla sicurezza

  • Codice categoria di pericolo: 10

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM137382-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
1g
$282 2021-08-05
TRC
P768650-100mg
cis-1-Propenylboronic Acid Pinacol Ester
83947-59-5
100mg
$207.00 2023-05-17
TRC
P768650-1g
cis-1-Propenylboronic Acid Pinacol Ester
83947-59-5
1g
$ 1200.00 2023-09-06
Chemenu
CM137382-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95%+
1g
$313 2023-02-01
TRC
P768650-1000mg
cis-1-Propenylboronic Acid Pinacol Ester
83947-59-5
1g
$1642.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-100mg
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
100mg
¥409.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-250mg
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
250mg
¥648.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
1g
¥1344.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-5g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
5g
¥4036.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-10g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
10g
¥6820.00 2024-07-28

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: 2924535-40-8 Solvents: Benzene-d6 ,  Toluene-d8 ;  15 min, rt
Riferimento
Part per million levels of an anionic iron hydride complex catalyzes selective alkene isomerization via two-state reactivity
Garhwal, Subhash ; et al, Chem Catalysis, 2021, 1(3), 631-647

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Dimethylacetamide ;  overnight, 55 °C
Riferimento
Stereodivergent, kinetically controlled isomerization of terminal alkenes via nickel catalysis
Rubel, Camille Z.; et al, ChemRxiv, 2022, 1, 1-10

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Riferimento
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; et al, Chemical Science, 2020, 11(23), 5944-5949

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, hydr… Solvents: Hexane ;  5 min, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Cupric nitrate Solvents: Water ;  5 min, 0 °C
1.3 5 h, 0 °C
1.4 Reagents: Water
Riferimento
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Preparation Products

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Letteratura correlata

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd